molecular formula C11H8BrNO3 B1380126 4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid CAS No. 1199773-70-0

4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid

Cat. No. B1380126
CAS RN: 1199773-70-0
M. Wt: 282.09 g/mol
InChI Key: YVSLGPKGGZJGER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid” consists of a benzoic acid group attached to an isoxazole ring via a bromomethyl group.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

The synthetic process and chemical structure analysis of compounds related to 4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid have been explored in various studies. For instance, the synthesis of 3,5-bis(aminomethyl)benzoic acid, achieved through bromination, azidonation, and reduction, using 3,5-dimethylbenzoic acid as a starting material, exemplifies the chemical manipulations possible with bromomethyl benzoic acid derivatives. This method is highlighted for its simplicity and cost-effectiveness, making it suitable for commercialization (G. Yong, 2010). Furthermore, the study on the synthesis of 2-(bromomethyl) benzoic acid showcases the use of free radical reactions, offering insights into the influence of various factors on yield, thus contributing to the understanding of its synthesis (Wang Ping, 2011).

Crystallographic and Molecular Analysis

Crystallographic studies, such as those conducted on benzoic acid derivatives, provide valuable information on the molecular structures and electronic properties of these compounds. A study examining five benzoic acid derivatives through X-ray powder diffraction, DFT optimized molecular geometries, and Hirshfeld surface analysis, delves into the nature of intermolecular interactions, highlighting the role of hydrogen- and halogen-bond based interactions in molecular assembly. This research contributes to the understanding of the structural and electronic characteristics of benzoic acid derivatives, including those related to 4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid (S. Pramanik et al., 2019).

Biological Activity and Applications

The exploration of biological activities and potential applications of compounds derived from or related to 4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid is a significant area of research. Studies on the synthesis, characterization, and biological activity of novel derivatives, such as those focusing on antimicrobial and antioxidant activities, provide insights into the potential utility of these compounds in various domains. For example, the synthesis and biological activity studies of Cadmium (II) complex derived from azo ligand 2-[2-(5-Bromo thiazolyl) azo]-5-Di-methyl amino benzoic acid, demonstrate the application of these compounds in developing antimicrobial agents against specific pathogens (Sudad A. Jaber et al., 2021).

Novel Compounds and Material Science Applications

Research also extends into the synthesis of novel compounds and their applications in material science. The study on the synthesis of novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core, containing Schiff base and amide linking units, illustrates the innovative use of benzoic acid derivatives in creating materials with specific properties, such as fire retardancy and liquid crystalline behavior (Z. Jamain et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-[5-(bromomethyl)-1,2-oxazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c12-6-9-5-10(13-16-9)7-1-3-8(4-2-7)11(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSLGPKGGZJGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256208
Record name 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1199773-70-0
Record name 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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